N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core fused with an oxazole moiety. The structure includes a 6-chloro substitution on the benzothiazole ring, a 5-methyl group on the oxazole ring, and a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility. While specific biological data for this compound are unavailable in the provided evidence, its design aligns with pharmacophores known for interactions with neurological or antimicrobial targets .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S.ClH/c1-10-8-13(19-23-10)15(22)21(7-6-20(2)3)16-18-12-5-4-11(17)9-14(12)24-16;/h4-5,8-9H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOAHAXSPPFMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SR-01000912939, also known as Stenabolic, is an agonist of Rev-ErbA . Rev-ErbA is a nuclear receptor that plays an essential role in regulating the expression of various genes involved in metabolism, inflammation, and the circadian rhythm.
Mode of Action
SR-01000912939 increases the constitutive repression of genes regulated by Rev-ErbA. It binds to Rev-ErbA and enhances its activity, leading to changes in the expression of target genes.
Biochemical Pathways
The activation of Rev-ErbA by SR-01000912939 affects various biochemical pathways. It modulates normal metabolism processes and energy utilization in the body.
Result of Action
The activation of Rev-ErbA by SR-01000912939 has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle. It has also been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antifungal properties, as well as insights into its mechanisms of action based on available research.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring. Its molecular formula is C₁₁H₁₄ClN₃OS, with a molecular weight of approximately 255.77 g/mol. The presence of chlorine and nitrogen atoms in the structure enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Bacterial Inhibition : Benzothiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that modifications in the benzothiazole structure significantly influence antimicrobial potency .
- Fungal Activity : Compounds related to this structure have been evaluated for their antifungal activities. Studies report that certain derivatives exhibit potent inhibition against pathogenic fungi such as Candida albicans and Aspergillus niger, with IC50 values ranging from 15 to 30 μg/mL .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. The compound under discussion has been implicated in:
- Cell Proliferation Inhibition : Research shows that related benzothiazole compounds can inhibit cell proliferation in various cancer cell lines. For example, specific derivatives demonstrated significant antiproliferative effects on gastrointestinal cancer cells, with effective concentrations leading to increased expression of apoptotic markers like caspase-3 .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways or cellular signaling. Docking studies indicate potential binding to targets such as VEGFR-2 kinase, which is implicated in cancer progression .
Case Studies
Several case studies have explored the biological activity of benzothiazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzothiazole derivatives against clinical isolates of E. coli. Results indicated that modifications at the 6-position significantly enhanced antibacterial activity .
- Anticancer Properties : In vitro testing on AGS gastric cancer cells demonstrated that specific derivatives led to a dose-dependent increase in apoptosis markers, suggesting their potential as therapeutic agents .
Data Summary
| Biological Activity | Compound | IC50 Values (μg/mL) | Targeted Pathogen/Cancer Type |
|---|---|---|---|
| Antimicrobial | Benzothiazole Derivative 1 | 15 - 30 | Candida albicans |
| Antimicrobial | Benzothiazole Derivative 2 | 32.00 ± 1.73 | Staphylococcus aureus |
| Anticancer | Benzothiazole Derivative 3 | >10 | Gastrointestinal Cancer Cells |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key properties include:
- Antiviral Activity : It has been included in antiviral screening libraries, indicating its potential efficacy against viral infections .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells .
- Neuropharmacological Effects : The dimethylaminoethyl group suggests possible interactions with neurotransmitter systems, potentially affecting mood and cognition .
Case Studies
Several studies have documented the effects of related compounds, providing insights into the potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride.
Case Study 1: Antiviral Screening
A study conducted by ChemDiv included this compound in a library designed for antiviral research. The results indicated a promising activity against certain viral strains, although further testing is required to establish specific mechanisms and efficacy levels .
Case Study 2: Anticancer Activity
Research on similar benzothiazole derivatives has shown significant cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against breast and lung cancer cells, demonstrating the ability to induce apoptosis and inhibit cell proliferation. These findings support the hypothesis that this compound could exhibit similar effects .
Case Study 3: Neuropharmacological Effects
Investigations into other dimethylamino-substituted compounds have revealed their potential to modulate neurotransmitter systems. For example, studies on related compounds have shown effects on serotonin and dopamine receptors, suggesting that this compound may also influence mood and cognitive functions .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectroscopic Characterization: The target compound’s ¹H NMR would show peaks for the dimethylaminoethyl chain (~δ 2.2–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm), comparable to ’s benzodithiazines but distinct in splitting patterns due to oxazole’s electronic effects .
- Thermal Stability : compounds exhibit high decomposition points (252–272°C), suggesting the target compound’s hydrochloride salt may have lower thermal stability due to ionic character.
- Biological Testing: No direct data are provided for the target compound. Prioritized studies should include serotonin receptor binding assays (e.g., 5-HT₃/₄) and antimicrobial screening against S. aureus and E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
